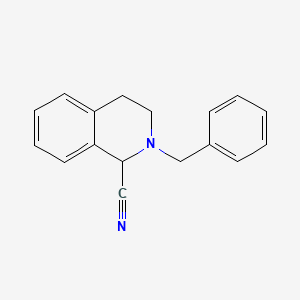
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds, which are significant due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate can then be further modified to introduce the phenylmethyl and carbonitrile groups under specific reaction conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to accelerate the reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: Lacks the phenylmethyl and carbonitrile groups but shares the core structure.
Phenylmethylamine: Contains the phenylmethyl group but lacks the isoquinoline ring.
Uniqueness
2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its combination of the isoquinoline ring with the phenylmethyl and carbonitrile groups.
Eigenschaften
CAS-Nummer |
37039-47-7 |
|---|---|
Molekularformel |
C17H16N2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H16N2/c18-12-17-16-9-5-4-8-15(16)10-11-19(17)13-14-6-2-1-3-7-14/h1-9,17H,10-11,13H2 |
InChI-Schlüssel |
ODRUROFSSYDHFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(C2=CC=CC=C21)C#N)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


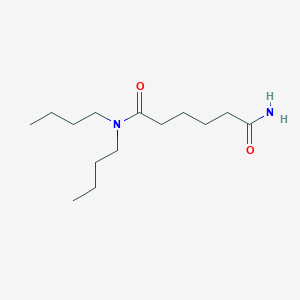
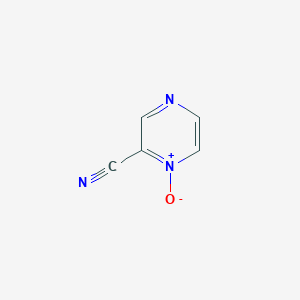

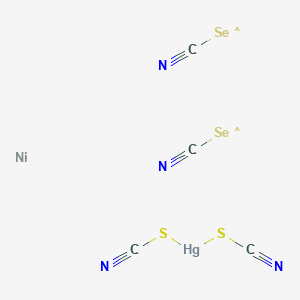

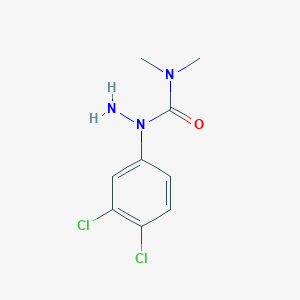
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)

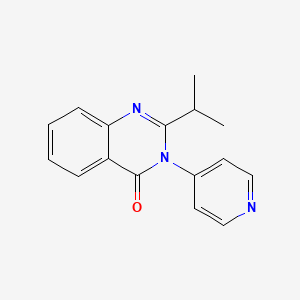
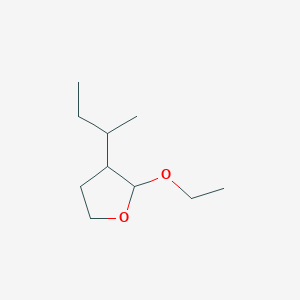
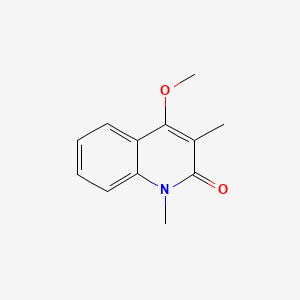


![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
